1-[5-(3-Quinolinyl)-2-thienyl]ethanone
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Overview
Description
1-[5-(3-Quinolinyl)-2-thienyl]ethanone is an organic compound with the molecular formula C15H11NOS. It consists of a quinoline ring attached to a thienyl group through an ethanone linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(3-Quinolinyl)-2-thienyl]ethanone typically involves the reaction of 3-quinolinecarboxaldehyde with 2-thiophenecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine and a solvent like ethanol. The mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[5-(3-Quinolinyl)-2-thienyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline and thiophene derivatives.
Reduction: Reduction reactions can yield corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acid, while reduction could produce 1-[5-(3-quinolinyl)-2-thienyl]ethanol .
Scientific Research Applications
1-[5-(3-Quinolinyl)-2-thienyl]ethanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[5-(3-Quinolinyl)-2-thienyl]ethanone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed to affect pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methyl-2-quinoxalinyl)ethanone: Similar in structure but with a quinoxaline ring instead of quinoline.
Quinolinyl-pyrazoles: These compounds have a pyrazole ring attached to the quinoline moiety.
Uniqueness
1-[5-(3-Quinolinyl)-2-thienyl]ethanone is unique due to the presence of both quinoline and thienyl groups, which may confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for research in various fields .
Properties
Molecular Formula |
C15H11NOS |
---|---|
Molecular Weight |
253.32 g/mol |
IUPAC Name |
1-(5-quinolin-3-ylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C15H11NOS/c1-10(17)14-6-7-15(18-14)12-8-11-4-2-3-5-13(11)16-9-12/h2-9H,1H3 |
InChI Key |
FIHITGZQXXTGAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
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